D-Fructose-1,6-diphosphate trisodium salt octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Metabolic Role

The term "Harden-Young ester" historically referred to a sugar phosphate molecule isolated by British biochemist Sir Arthur Harden and his coworker William Young in 1909 from fermenting yeast. Their work laid the groundwork for our understanding of cellular metabolism []. They later identified the molecule as fructose 1,6-bisphosphate [].

While initially thought to be an intermediate metabolite in the process of glycolysis (sugar breakdown for energy), research showed it to be a potent regulator of the pathway []. This discovery highlighted the importance of Harden-Young ester in controlling how organisms manage their energy resources [].

Biological Function in Enzymatic Syntheses

Harden and Young's research also demonstrated the crucial role of the phosphate group in the Harden-Young ester for cell-free sugar fermentation []. They observed that the sugar molecule became esterified (bonded) with phosphate during the fermentation process []. This finding underlined the significance of Harden-Young ester as a participant in biochemical reactions [].

Further Research Applications

The concept of the Harden-Young ester has extended beyond its historical context. Researchers in various fields are exploring its potential applications, including material science, polymer science, and cement and construction materials [, ].

- Origin: FBP is formed from the phosphorylation of fructose by the enzyme phosphofructokinase-1 (PFK-1) during the first committed step of glycolysis [].

- Significance: FBP plays a vital role in regulating glycolysis. Its concentration acts as a signal for cellular energy status, influencing PFK-1 activity and overall glucose breakdown rate [].

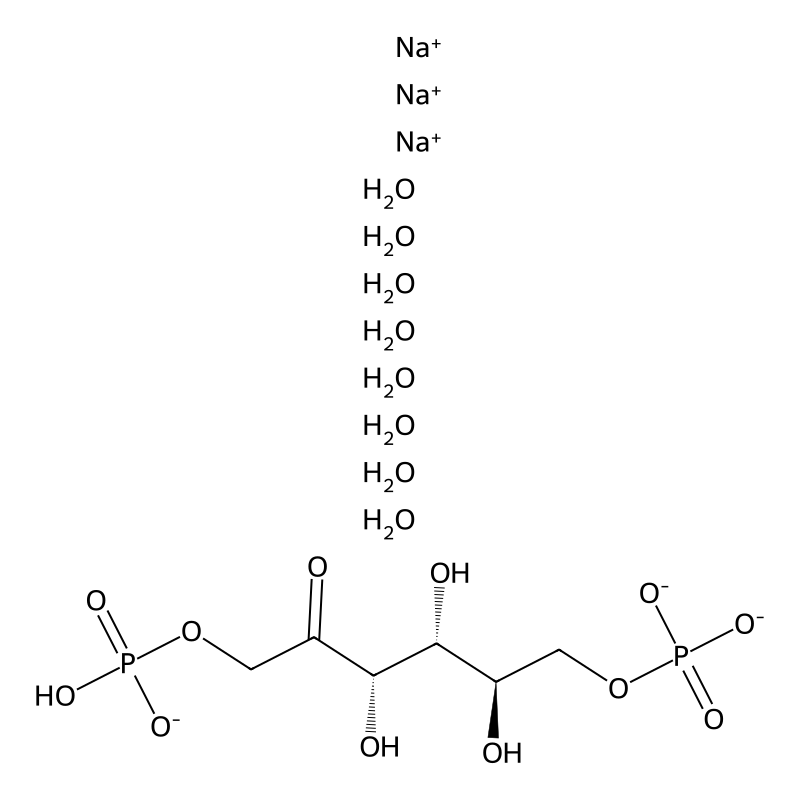

Molecular Structure Analysis

- Formula: C₆H₁₄O₁₂P₂ []

- Key features:

- FBP is a fructose molecule with phosphate groups attached to the first (C1) and sixth (C6) carbon atoms [].

- It exists in the β-D-fructofuranose form, meaning the six-membered sugar ring has a furanose structure and the hydroxyl group on C2 points downwards (β) [].

- The presence of two negatively charged phosphate groups makes FBP a polar molecule.

Chemical Reactions Analysis

- Synthesis:Fructose + ATP → FBP + ADP (catalyzed by phosphofructokinase-1) [](ATP = Adenosine triphosphate, ADP = Adenosine diphosphate)

- Decomposition:FBP → Glyceraldehyde 3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) (catalyzed by aldolase B) []

- Other relevant reactions: FBP also serves as a precursor for other metabolic pathways, such as gluconeogenesis (glucose synthesis) and the pentose phosphate pathway.

Physical And Chemical Properties Analysis

FBP plays a critical role in regulating glycolysis through its interaction with PFK-1. High FBP levels indicate an abundance of energy precursors, leading to PFK-1 inhibition and a decrease in glycolytic rate. Conversely, low FBP levels signal a need for ATP production, resulting in PFK-1 activation and increased glycolysis []. This feedback mechanism ensures efficient cellular energy utilization.

FBP also functions as a substrate for aldolase B, an enzyme that cleaves FBP into G3P and DHAP, the starting points for the subsequent steps of glycolysis [].